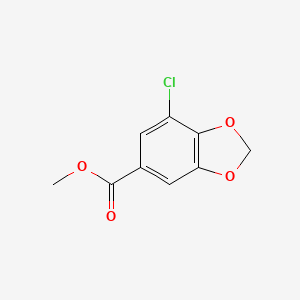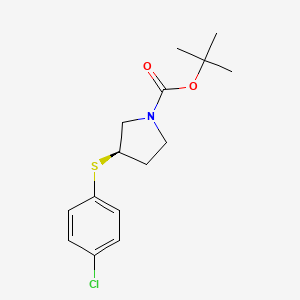
(Z)-4-oxo-4-((2-(3-phenylthioureido)ethyl)amino)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds like this one typically consist of carbon atoms in rings or long chains, attached to hydrogen, oxygen, or nitrogen atoms. The structure of the compound often gives clues about its properties and reactivity .
Synthesis Analysis
The synthesis of complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions. Techniques like catalytic protodeboronation and others might be used in the synthesis of such compounds.Molecular Structure Analysis
The molecular structure of an organic compound determines its physical and chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including addition, substitution, elimination, and rearrangement reactions. The specific reactions that a compound undergoes will depend on its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted from the compound’s structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Inhibition Properties : This compound has been synthesized with derivatives that possess significant inhibition activities against human carbonic anhydrase isoenzymes. These derivatives exhibit strong inhibitory effects with low nanomolar Ki values, indicating potential applications in physiological processes where carbonic anhydrase is involved (Oktay et al., 2016).
Luminescent Molecular Crystals : Another derivative of this compound was utilized in the synthesis of organic molecular crystals with highly stable photoluminescence. This application demonstrates its potential in materials science, particularly in the development of stable luminescent materials (Zhestkij et al., 2021).
Biochemical and Medicinal Chemistry Applications
Enzyme Inhibition : The synthesized derivatives of this compound have shown potential as enzyme inhibitors. Their inhibitory properties against specific enzymes suggest potential applications in medicinal chemistry and drug design (Chacko & Ramapanicker, 2012).
Fluorescence Sensing : Derivatives of this compound have been used to create fluorescein-based dyes for sensing biological Zn(II). This application is significant in biological imaging and sensing, offering a way to detect and visualize specific metal ions in biological systems (Nolan et al., 2005).
Material Science and Organic Chemistry
Organic Synthesis : The compound and its derivatives have been used in the synthesis of various organic molecules and complexes, demonstrating its versatility as a building block in organic synthesis. This includes applications in creating new chemical entities with potential biological or material properties (Boucard et al., 2002).
Solid-Phase Peptide Synthesis : In the field of peptide chemistry, this compound has been employed as a reagent in the synthesis of peptide amides under mild conditions. This application highlights its role in facilitating the synthesis of complex biomolecules (Han et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-4-oxo-4-[2-(phenylcarbamothioylamino)ethylamino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11(6-7-12(18)19)14-8-9-15-13(20)16-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,17)(H,18,19)(H2,15,16,20)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVSYMGZWMCJF-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)NCCNC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)
![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)


![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)






